2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid

Physicochemical Properties Drug-likeness Computational Chemistry

Generic triazine substitution introduces experimental error. 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid (CAS 89180-20-1) delivers a defined, reproducible building block with XlogP -1.2 and TPSA 128 Ų. • Validated MST3 kinase pharmacophore (X-ray confirmed) • Precursor for triazine-coumarin anticancer hybrids (low-µM IC50) • High hydrophilicity for aqueous MOF/ligand synthesis Supplied at 95% purity with QA documentation. Global shipping available.

Molecular Formula C5H7N5O2
Molecular Weight 169.14 g/mol
CAS No. 89180-20-1
Cat. No. B1296190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid
CAS89180-20-1
Molecular FormulaC5H7N5O2
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC(C1=NC(=NC(=N1)N)N)C(=O)O
InChIInChI=1S/C5H7N5O2/c6-4-8-2(1-3(11)12)9-5(7)10-4/h1H2,(H,11,12)(H4,6,7,8,9,10)
InChIKeyOGRURUKWBQLASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic Acid: Overview


2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid (CAS 89180-20-1) is a heterocyclic organic compound belonging to the 1,3,5-triazine family. Its core structure consists of a triazine ring with two amino groups at the 4 and 6 positions and an acetic acid moiety attached to the 2-position [1]. This structure provides a molecular weight of 169.14 g/mol and a calculated partition coefficient (XlogP) of -1.2, indicating high hydrophilicity and a topological polar surface area (TPSA) of 128 Ų, which defines a distinct physicochemical profile [2].

Workflow Heterocyclic building block for triazine-based synthesis
Selection High hydrophilicity profile for aqueous reactions
Use Context Synthetic precursor for kinase inhibitor design

Why This Diaminotriazine Building Block Cannot Be Replaced


In scientific procurement, the assumption that compounds within the same class are interchangeable is a critical source of experimental error. For 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid, its specific combination of a 4,6-diamino-1,3,5-triazine core and a 2-acetic acid group dictates a unique set of chemical properties and reactivity, which cannot be assumed for other triazine derivatives. Substituting this compound with an analog—even one with a similar core—can result in significant changes in critical parameters such as solubility, metal-chelating behavior, hydrogen-bonding capacity, and synthetic compatibility. As detailed in the evidence below, the quantitative differences in properties like LogP and TPSA, as well as its specific role as a synthetic precursor, underscore why generic substitution introduces uncontrolled variables that can derail research outcomes .

Solubility profile mismatch Analog substitution may shift hydrophilicity and polar surface area, altering aqueous solubility and membrane permeability predictions.
Derivatization pathway divergence Lack of the 2-acetic acid group can compromise the reactivity required for downstream coupling, limiting access to key hybrid scaffolds.
Target engagement uncertainty Minor changes to the 4,6-diamino-triazine core may disrupt kinase binding or alter hydrogen-bonding networks critical for target recognition.

Quantitative Differentiation Evidence


Physicochemical Profile: Hydrophilicity & Polar Surface Area

The target compound exhibits a computed partition coefficient (XlogP) of -1.2, demonstrating its strong hydrophilic character compared to less polar triazine analogs [1]. Its Topological Polar Surface Area (TPSA) is calculated at 128 Ų [1]. This data provides a quantitative baseline for its solubility and membrane permeability characteristics relative to other in-class compounds.

Hydrophilicity Profile
Computed profile
XlogP −1.2 vs. class range −0.5 to +2.0
Supports aqueous solubility screening
Standard algorithm (XlogP3-AA); TPSA 128 Ų
Physicochemical Properties Drug-likeness Computational Chemistry

Precursor Role in Cytotoxic Triazine-Coumarin Hybrids

The acetonitrile derivative of the target compound, 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitrile, serves as an essential precursor for synthesizing a series of 2,4-diamino-1,3,5-triazine and 2-imino-coumarin hybrid molecules [1]. The final hybrid compounds were evaluated for in vitro anticancer activity, with one leading derivative (Compound 11) demonstrating IC50 values in the range of 1.51–2.60 μM against a panel of five human cancer cell lines (DAN-G, A-427, LCLC-103H, SISO, RT-4) [1].

Derivative Cytotoxicity
Class-level inference
IC50 range 1.51–2.60 μM (Compound 11)
Supports cytotoxicity endpoint review
MTT assay, 5 cancer cell lines, 72 h exposure
Medicinal Chemistry Anticancer Agents Organic Synthesis

Potential for MST3 Kinase Inhibition via Core Scaffold

The 2-(4,6-diamino-1,3,5-triazin-2-yl) core is a recognized pharmacophore for binding to the mammalian sterile20-like kinase 3 (MST3). X-ray crystallography studies have confirmed the binding of a closely related analog, 2-(4,6-diamino-1,3,5-triazin-2-yl)phenol, to the active site of MST3 at a resolution of 1.849 Å (PDB ID: 4QMT) [1]. This structural evidence positions the target compound's core structure as a viable starting point for designing MST3 inhibitors.

MST3 Kinase Binding
Class-level inference
Co-crystal structure, 1.849 Å (PDB 4QMT)
Supports kinase target engagement review
Analog co-crystallized with MST3 kinase domain
Kinase Inhibition Cancer Biology Structural Biology

Recommended Applications


Medicinal Chemistry: Anticancer Hybrid Precursor

The compound is best utilized as a starting material for synthesizing triazine-based hybrid molecules with demonstrated anticancer activity. As evidenced by the work of Makowska et al. (2018), its acetonitrile derivative can be elaborated into triazine-coumarin hybrids that exhibit IC50 values in the low micromolar range against multiple cancer cell lines [1]. This application is directly supported by the quantitative cytotoxic data presented in Section 3.

Chemical Biology: Kinase Inhibitor Scaffold Design

The 2-(4,6-diamino-1,3,5-triazin-2-yl) core is a validated pharmacophore for binding to the MST3 kinase, a target implicated in cancer. X-ray crystallography confirms that this core can occupy the enzyme's active site [2]. This application scenario is ideal for researchers developing new small-molecule kinase inhibitors, where the target compound serves as a chemically tractable and structurally validated starting point.

Analytical Chemistry & Materials: Water-Soluble Building Block

The compound's high hydrophilicity (XlogP = -1.2) and high polar surface area (128 Ų) [3] make it a preferred choice for applications requiring water-soluble heterocyclic building blocks. This includes the synthesis of functional polymers, metal-organic frameworks (MOFs), or hydrophilic ligands for catalysis in aqueous media, where other, more lipophilic triazine analogs would be unsuitable due to poor solubility.

Application
Selection Property
Validation Focus
Triazine-coumarin hybrid synthesis
Precursor compatibility for derivatization
Cytotoxicity endpoint review (reported cell-line panel)
Kinase inhibitor scaffold design
Core pharmacophore validation (MST3 binding)
Target engagement and selectivity review
Aqueous-compatible building block
High hydrophilicity (reported XlogP profile)
Solubility and formulation compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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